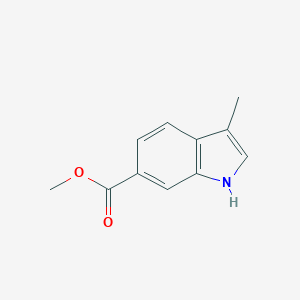

Methyl 3-methyl-1H-indole-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-12-10-5-8(11(13)14-2)3-4-9(7)10/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUBOSKPVMRVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620388 | |

| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184151-49-3 | |

| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-methyl-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methyl-1H-indole-6-carboxylate, a distinct derivative of the versatile indole scaffold, presents a molecule of significant interest in medicinal chemistry and organic synthesis. The indole nucleus is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited publicly available experimental data for this specific compound, this guide also incorporates data from closely related analogs to predict its characteristics and potential applications. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel indole derivatives for drug discovery and development.

Chemical Properties and Data

This compound is a solid at room temperature. Its fundamental chemical and physical properties, compiled from available data, are summarized below.

Physical and Chemical Data

The following table presents the key physicochemical properties for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol | |

| CAS Number | 184151-49-3 | |

| Physical Form | Solid | |

| Melting Point | 134–138 °C (comparative data) | |

| Boiling Point | 341.8 ± 22.0 °C at 760 mmHg | |

| InChIKey | DYUBOSKPVMRVDM-UHFFFAOYSA-N | |

| Purity | 98% (typical) | |

| Storage Temperature | Room temperature |

Predicted Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl group at the 3-position, the ester methyl group, and the N-H proton. Aromatic protons on the benzene ring portion would appear in the downfield region (approx. 7.0-8.0 ppm). The C3-methyl protons would likely be a singlet around 2.3 ppm, and the ester methyl protons a singlet around 3.9 ppm. The indole N-H proton would appear as a broad singlet at a downfield chemical shift (typically > 8.0 ppm).

-

¹³C NMR: The carbon NMR would display signals for all 11 carbon atoms. The carbonyl carbon of the ester group would be the most downfield signal (likely > 165 ppm). The aromatic and indole ring carbons would appear in the range of approximately 100-140 ppm. The two methyl carbons would have signals in the aliphatic region.

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M+) at m/z = 189.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, its synthesis can be approached through established methods for constructing substituted indoles, such as the Fischer indole synthesis or palladium-catalyzed cyclization reactions.

General Experimental Workflow for Indole Synthesis

The following diagram illustrates a generalized workflow applicable to the synthesis of substituted indoles, which could be adapted for this compound.

Caption: A generalized workflow for the synthesis of indole derivatives.

Hypothetical Synthesis Protocol via Fischer Indole Synthesis

A plausible synthetic route would involve the reaction of a (4-(methoxycarbonyl)phenyl)hydrazine with methyl ethyl ketone under acidic conditions.

Step 1: Reaction Setup

-

A round-bottom flask is charged with (4-(methoxycarbonyl)phenyl)hydrazine hydrochloride and a suitable solvent (e.g., ethanol or acetic acid).

-

Methyl ethyl ketone is added to the mixture.

-

An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is cautiously added.

Step 2: Reaction Execution

-

The reaction mixture is heated to reflux and stirred for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

Step 3: Workup and Isolation

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

Step 4: Purification

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Step 5: Characterization

-

The purified product is characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Biological Activity and Drug Development Potential

While there is no specific biological data available for this compound, the indole scaffold is of paramount importance in drug discovery. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

The Indole Nucleus in Pharmacology

The indole ring system is a common feature in many approved drugs and investigational new drug candidates. Its ability to mimic the structure of tryptophan allows it to interact with a variety of biological targets. The substitution pattern on the indole ring plays a crucial role in determining the specific biological activity.

The logical relationship for the potential therapeutic relevance of this compound is based on the established activities of its structural components.

Caption: Logical relationship of structural motifs to potential bioactivity.

Derivatives of indole-6-carboxylate have been investigated as METTL3 inhibitors, which are a promising new class of anticancer agents. The presence of the methyl group at the 3-position can also influence the molecule's interaction with biological targets. Further research is warranted to explore the specific biological profile of this compound.

Conclusion

This compound is a molecule with a foundation in the well-established and pharmacologically significant indole family. While specific experimental data for this compound is sparse, this guide provides a comprehensive summary of its known properties and a predictive framework based on closely related analogs. The synthetic pathways are approachable through standard organic chemistry methodologies. The potential for this molecule to exhibit interesting biological activity, given the known properties of substituted indoles, makes it a candidate for further investigation in drug discovery programs. This document aims to facilitate such future research by consolidating the available information and highlighting the areas where further experimental work is needed.

An In-depth Technical Guide to Methyl 3-methyl-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-methyl-1H-indole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and a generalized synthetic approach, laying the groundwork for further research and application.

Chemical Identity and Structure

The nomenclature and structural details of this compound are fundamental for its unambiguous identification and characterization in a research setting.

IUPAC Name: this compound[1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its characterization, purity assessment, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [2] |

| Physical Form | Solid | [1] |

| Boiling Point | 341.8 ± 22.0 °C at 760 mmHg | [1] |

| Melting Point | 134–138 °C | [2] |

| InChI | 1S/C11H11NO2/c1-7-6-12-10-5-8(11(13)14-2)3-4-9(7)10/h3-6,12H,1-2H3 | [1] |

| InChIKey | DYUBOSKPVMRVDM-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CNC2=C1C=C(C=C2)C(=O)OC | [2] |

Synthesis Methodology

The synthesis of this compound can be conceptually approached through established methods for indole ring formation, most notably the Fischer indole synthesis. This section outlines a generalized experimental workflow.

General Synthetic Workflow: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.

Caption: Generalized workflow of the Fischer indole synthesis.

Postulated Synthesis of this compound

A plausible synthetic route to the target compound involves the reaction of a substituted phenylhydrazine with a suitable ketone, followed by esterification.

-

Hydrazone Formation: Reaction of (4-(methoxycarbonyl)phenyl)hydrazine with acetone in the presence of an acid catalyst to form the corresponding hydrazone.

-

Indolization: The formed hydrazone undergoes an acid-catalyzed intramolecular cyclization (the Fischer indole reaction) to yield 3-methyl-1H-indole-6-carboxylic acid.

-

Esterification: The resulting carboxylic acid is then esterified, for example, by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by conversion to the acid chloride followed by reaction with methanol, to afford this compound.

Note: This represents a generalized protocol. Optimization of reaction conditions, including catalyst choice, solvent, temperature, and reaction time, would be necessary to achieve a high yield of the final product.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound. However, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.

Indole derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

-

Anticancer

-

Antiviral

-

Anti-inflammatory

-

Antimicrobial

The biological effects of indole-containing molecules are often attributed to their ability to interact with various biological targets, such as enzymes and receptors. Further research, including in vitro and in vivo studies, is required to elucidate the specific biological profile of this compound.

Conclusion

This compound is a compound with a clear chemical identity and structure. While its fundamental physicochemical properties are known, a comprehensive experimental characterization, including detailed spectroscopic data and a specific, optimized synthesis protocol, is needed. Furthermore, its biological activity and potential as a lead compound in drug discovery remain to be explored. This technical guide serves as a foundational resource for researchers interested in pursuing further investigation into this promising indole derivative.

References

In-Depth Technical Guide: Methyl 3-methyl-1H-indole-6-carboxylate (CAS: 184151-49-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methyl-1H-indole-6-carboxylate is a specialized organic compound belonging to the indole carboxylate family.[1] Its unique molecular structure, featuring a methyl group at the 3-position and a methyl ester at the 6-position of the indole ring, makes it a valuable building block in medicinal chemistry and agrochemical research. The indole scaffold is a prominent feature in numerous natural products and pharmacologically active molecules, highlighting the significance of its derivatives in drug discovery and development. This document provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| CAS Number | 184151-49-3 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Boiling Point | 341.8 ± 22.0 °C at 760 mmHg |

| Storage Temperature | Room temperature |

| Purity | Typically available at ≥98% |

Table 1: Physicochemical data for this compound.[2]

Synthesis

The synthesis of this compound can be effectively achieved through the Fischer indole synthesis. This classic and versatile method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the target molecule, the likely precursors are a methyl 4-hydrazinobenzoate derivative and acetone.

Proposed Synthetic Pathway

The logical synthetic route involves the reaction of methyl 4-hydrazinobenzoate with acetone to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the final indole product.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Methyl 4-hydrazinobenzoate hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve methyl 4-hydrazinobenzoate hydrochloride in ethanol.

-

Add a stoichiometric equivalent of acetone to the solution.

-

Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the formation of the hydrazone is complete, the solvent can be removed under reduced pressure.

-

-

Indolization (Cyclization):

-

To the crude hydrazone, add polyphosphoric acid (or concentrated sulfuric acid) as the catalyst. The amount of acid should be sufficient to create a stirrable paste.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Spectral Data (Predicted)

While specific spectral data for this compound is not available in the searched literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on data for analogous indole-6-carboxylate derivatives.

¹H NMR (predicted):

-

A broad singlet for the indole N-H proton (δ ~8.0-8.5 ppm).

-

Signals in the aromatic region corresponding to the protons on the benzene ring (δ ~7.0-8.0 ppm).

-

A singlet for the methyl ester protons (-OCH₃) (δ ~3.9 ppm).

-

A singlet for the methyl group protons at the 3-position (-CH₃) (δ ~2.3 ppm).

¹³C NMR (predicted):

-

A signal for the carbonyl carbon of the ester (δ ~168 ppm).

-

Signals for the aromatic carbons of the indole ring.

-

A signal for the methyl ester carbon (-OCH₃).

-

A signal for the methyl carbon at the 3-position (-CH₃).

Biological Activity and Applications in Drug Development

Indole derivatives are known to possess a wide range of biological activities, making them privileged structures in drug discovery.[3][4] The structural motifs present in this compound suggest its potential as an intermediate for the synthesis of bioactive molecules.

Potential as a Bioactive Scaffold

The indole nucleus is a key component of many compounds with diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitutions on this compound may confer unique biological activities or provide a handle for further chemical modifications to optimize potency and selectivity towards various biological targets.

Role as a Synthetic Intermediate

This compound serves as a crucial starting material for the synthesis of more complex molecules. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives. Such derivatives are frequently explored in drug discovery programs for their potential therapeutic applications.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of derivatives of this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in the fields of pharmaceutical and agrochemical research. Its synthesis via the Fischer indole reaction provides a reliable route to this important building block. While specific biological data for this compound is limited in the public domain, its structural features suggest it is a promising scaffold for the development of novel bioactive molecules. Further investigation into its synthesis optimization and biological evaluation is warranted to fully explore its therapeutic and commercial potential.

Safety Information

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users should consult the Safety Data Sheet (SDS) for complete safety and handling information before using this compound.[2]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Indole-6-Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

Indole-6-carboxylate esters are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. As derivatives of indole, a ubiquitous scaffold in biologically active molecules, these esters serve as crucial intermediates in the synthesis of a wide array of compounds, including potent enzyme inhibitors and novel organic materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of indole-6-carboxylate esters, with a focus on quantitative data, detailed experimental protocols, and the biological pathways in which their derivatives are active.

Physical Properties

The physical properties of indole-6-carboxylate esters are fundamental to their handling, purification, and formulation. These properties are influenced by the nature of the ester alkyl group and any substituents on the indole ring. Below is a summary of available quantitative data for representative esters.

Tabulated Physical Properties

| Property | Methyl Indole-6-carboxylate | Ethyl Indole-6-carboxylate |

| Molecular Formula | C₁₀H₉NO₂ | C₁₁H₁₁NO₂ |

| Molecular Weight | 175.18 g/mol | 189.21 g/mol |

| Melting Point | 76-80 °C | 122-125 °C[1][2] |

| Boiling Point | 331.7±15.0 °C (Predicted)[3] | Not available |

| Solubility | Soluble in chloroform, methanol[3] | Not available |

| pKa (Indole N-H) | 15.80±0.30 (Predicted)[3] | Not available |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of indole-6-carboxylate esters. Key spectral features are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of Methyl 3-methyl-1H-indole-5-carboxylate (in CDCl₃, 500 MHz):

-

δ 8.38 (s, 1H): Aromatic H

-

δ 8.17 (s, 1H): Aromatic H

-

δ 7.92 (dd, J = 8.6, 1.5 Hz, 1H): Aromatic H

-

δ 7.36 (d, J = 8.6 Hz, 1H): Aromatic H

-

δ 7.04 (s, 1H): Aromatic H

-

δ 3.96 (d, J = 3.9 Hz, 3H): -OCH₃

-

δ 2.38 (d, J = 0.8 Hz, 3H): -CH₃[1]

¹³C NMR of Methyl 3-methyl-1H-indole-5-carboxylate (in CDCl₃, 125 MHz):

-

δ 168.45, 138.97, 128.08, 123.41, 122.89, 122.08, 121.31, 113.41, 110.69, 51.93, 9.67 [1]

Infrared (IR) Spectroscopy

The IR spectrum of indole-6-carboxylate esters is characterized by the following key absorptions:

-

N-H Stretch: A sharp absorption band is typically observed in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the indole N-H group.

-

C=O Stretch: A strong absorption band, characteristic of the ester carbonyl group, appears in the range of 1680-1730 cm⁻¹.

-

C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹ is indicative of the C-O single bond stretching of the ester.

-

Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, are characteristic of the aromatic indole ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of indole-6-carboxylate esters typically shows a prominent molecular ion peak (M⁺). Common fragmentation patterns involve the loss of the alkoxy group (-OR) from the ester, followed by the loss of carbon monoxide (CO).

Chemical Properties and Reactivity

The chemical reactivity of indole-6-carboxylate esters is dictated by the indole nucleus and the ester functionality.

Hydrolysis

The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a reagent such as lithium hydroxide, is commonly employed.

Reduction

The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). The indole ring is generally stable under these conditions.

Electrophilic Aromatic Substitution

The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The presence of the electron-withdrawing carboxylate group at the 6-position directs incoming electrophiles primarily to the C3 position, which is the most nucleophilic site on the indole ring. Common electrophilic substitution reactions include:

-

Vilsmeier-Haack Reaction: Formylation at the C3 position using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][6][7]

-

Nitration: Introduction of a nitro group, typically at the C3 position, using nitrating agents.[8]

Experimental Protocols

Synthesis of Ethyl Indole-6-carboxylate

This protocol describes a typical Fischer esterification of indole-6-carboxylic acid.

Materials:

-

Indole-6-carboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of indole-6-carboxylic acid in absolute ethanol is prepared.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the solution.

-

The mixture is heated at reflux for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification is achieved by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to afford pure ethyl indole-6-carboxylate.

Hydrolysis of Methyl Indole-6-carboxylate

Materials:

-

Methyl indole-6-carboxylate

-

Lithium hydroxide monohydrate

-

Tetrahydrofuran (THF)

-

Methanol

-

Water

-

Hydrochloric acid (1 M)

Procedure:

-

Methyl indole-6-carboxylate is dissolved in a mixture of THF, methanol, and water.

-

An excess of lithium hydroxide monohydrate is added to the solution.

-

The mixture is stirred at an elevated temperature (e.g., 60 °C) for several hours.

-

The organic solvents are removed under reduced pressure.

-

The aqueous residue is acidified with 1 M hydrochloric acid until the product precipitates.

-

The solid indole-6-carboxylic acid is collected by filtration, washed with water, and dried.

Biological Activity and Signaling Pathways

Derivatives of indole-6-carboxylate esters have shown significant promise as inhibitors of receptor tyrosine kinases (RTKs), which are key players in cancer cell signaling. Specifically, they have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR and VEGFR-2 Signaling Pathways

The inhibition of EGFR and VEGFR-2 by indole derivatives disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

Experimental Workflow for Kinase Inhibition Assay

The inhibitory activity of indole-6-carboxylate derivatives against EGFR and VEGFR-2 is typically evaluated using in vitro kinase assays.

This guide provides a foundational understanding of the physical and chemical properties of indole-6-carboxylate esters. The presented data and protocols are intended to support researchers in the synthesis, characterization, and application of these versatile compounds in drug discovery and development. Further investigation into the structure-activity relationships of their derivatives will undoubtedly lead to the discovery of new therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. Ethyl indole-2-carboxylate 97 3770-50-1 [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

The Diverse Biological Activities of Substituted Indole-6-Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the various substituted indoles, derivatives of indole-6-carboxylate have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, virology, and neuropharmacology. This technical guide provides an in-depth overview of the biological activities of substituted indole-6-carboxylates, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this area.

Anticancer Activity: Targeting Key Tyrosine Kinases

A significant body of research has focused on the development of substituted indole-6-carboxylates as potent anticancer agents. These compounds frequently exert their effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation, survival, and angiogenesis. Two of the most prominent targets for these indole derivatives are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Overexpression and mutations of EGFR are common in various cancers, making it a prime target for therapeutic intervention. Similarly, VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] Inhibition of these kinases can therefore lead to the suppression of tumor growth and progression.

Recent studies have described the synthesis of two novel groups of indole-6-carboxylate derivatives: hydrazine-1-carbothioamide and oxadiazole derivatives.[2][3] These compounds have been shown to target EGFR and VEGFR-2, respectively, exhibiting significant cytotoxic effects against various cancer cell lines.[2][3]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative substituted indole-6-carboxylate derivatives against several human cancer cell lines.

| Compound ID | Target | Cell Line | IC50 (μM) | Reference |

| 4a | EGFR | HCT-116 | 1.23 | [2] |

| HeLa | 2.45 | [2] | ||

| HT-29 | 3.12 | [2] | ||

| 6c | VEGFR-2 | HCT-116 | 0.98 | [2] |

| HeLa | 1.87 | [2] | ||

| HT-29 | 2.54 | [2] | ||

| Hydrazone Derivative | EGFR | A549 (Lung) | 14.4 µg/mL | [1] |

| Oxadiazole Derivative | VEGFR-2 | HUVEC | 5.6 µg/mL | [1] |

Signaling Pathways

The inhibition of EGFR and VEGFR-2 by substituted indole-6-carboxylates disrupts downstream signaling cascades that are critical for cancer cell proliferation and survival.

References

The Versatility of Methyl 3-methyl-1H-indole-6-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Methyl 3-methyl-1H-indole-6-carboxylate (CAS: 184151-49-3)

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among the vast array of indole building blocks, This compound has emerged as a particularly versatile intermediate. Its substituted pattern offers multiple reaction handles for chemical modification, enabling the synthesis of complex molecules with diverse biological activities.[1] This technical guide explores the pivotal role of this compound as a foundational scaffold for the development of potent and selective inhibitors targeting key proteins implicated in oncology, inflammatory disorders, and metabolic diseases. We will delve into its application in the synthesis of inhibitors for RET kinase, Tumor Necrosis Factor-alpha (TNF-α), Urate Transporter 1 (URAT1), and C-C Chemokine Receptor 3 (CCR3), providing quantitative data, detailed experimental protocols, and pathway visualizations for each therapeutic area.

Application in Oncology: RET Kinase Inhibitors

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a critical driver in various cancers, including non-small cell lung cancer and medullary thyroid carcinoma, when constitutively activated by mutations or fusions.[2][3] As such, RET kinase is a high-value target for cancer therapy. This compound serves as a key starting material for a class of potent heterocyclic RET kinase inhibitors.[2][4][5] The indole core acts as a crucial pharmacophoric element that can be elaborated to occupy the ATP-binding site of the kinase.

RET Kinase Signaling Pathway

Canonical RET signaling is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GFRα co-receptor, leading to RET dimerization and autophosphorylation.[1][6] This activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT cascades, which drive cell proliferation and survival.[1][3] Oncogenic RET alterations lead to ligand-independent, constitutive activation of these pathways.

Quantitative Data: Representative Indole-Based RET Kinase Inhibitors

While specific data for derivatives from the exact title compound are proprietary, the table below presents representative IC₅₀ values for potent indole-based RET inhibitors to illustrate the scaffold's potential.

| Compound Class | Target | IC₅₀ (nM) | Reference |

| Indole Derivative | Wild-Type RET | 2.3 | [7] |

| Indole Derivative | RET (V804M Mutant) | 0.01 - 3.47 | [8] |

| Indole Derivative | RET (M918T Mutant) | < 10 | [8] |

Experimental Protocol: In Vitro RET Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to measure the activity of RET kinase and the potency of potential inhibitors.[4][7]

-

Reagent Preparation :

-

Prepare Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/mL BSA, and 50µM DTT.

-

Dilute recombinant human RET kinase enzyme and substrate peptide (e.g., IGF1Rtide) to desired concentrations in Kinase Buffer.

-

Prepare a 2X ATP solution (e.g., 50 µM) in Kinase Buffer.

-

Perform serial dilutions of the test compound (synthesized from this compound) in Kinase Buffer. A DMSO control is required.

-

-

Kinase Reaction :

-

To the wells of a 384-well low-volume plate, add 1 µL of the serially diluted inhibitor or DMSO vehicle.

-

Add 2 µL of the diluted RET enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Generation and Detection :

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP, which is then used by luciferase to generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Analysis :

-

Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to RET kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]

-

Application in Inflammatory Disease: TNF-α Inhibitors

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine central to the pathogenesis of autoimmune diseases like rheumatoid arthritis and Crohn's disease.[9][10] Inhibiting TNF-α production or signaling is a validated therapeutic strategy. This compound has been utilized as a scaffold in the synthesis of compounds that inhibit TNF-α production, often by modulating downstream signaling pathways like p38 MAPK or NF-κB.[9][11]

TNF-α Signaling Pathway

TNF-α binds to its receptor (primarily TNFR1), leading to the recruitment of adaptor proteins like TRADD.[12][13] This initiates signaling cascades that can lead to the activation of the transcription factor NF-κB and MAP kinases (JNK, p38).[9][14] These pathways culminate in the expression of numerous inflammatory genes, including TNF-α itself.

Quantitative Data: Representative Indole-Based TNF-α Inhibitors

The following data for indole derivatives demonstrate the potential of this chemical class to inhibit TNF-α production.

| Compound Class | Cell Line | Stimulant | IC₅₀ for TNF-α Inhibition (µM) | Reference |

| Indole-Amide Derivative | RAW 264.7 | LPS | 2.2 ± 0.4 (for NO inhibition) | [15] |

| Synthetic Pyrazole | RAW 264.7 | LPS | ~1-5 (Estimated) | [11] |

Note: Data often reported for downstream inflammatory markers like Nitric Oxide (NO) as a proxy for anti-inflammatory activity.

Experimental Protocol: Cell-Based TNF-α Inhibition Assay (ELISA)

This protocol describes a method to quantify the inhibitory effect of a compound on TNF-α secretion from lipopolysaccharide (LPS)-stimulated macrophage-like cells.[10][11][16]

-

Cell Culture and Plating :

-

Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.

-

Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate overnight to allow for adherence.

-

-

Compound Treatment and Stimulation :

-

Prepare serial dilutions of the test compound (derived from this compound) in serum-free medium.

-

Remove the culture medium from the cells and pre-treat them with 100 µL of the compound dilutions (including a vehicle control) for 1 hour at 37°C.

-

Stimulate the cells by adding LPS to a final concentration of 100-1000 ng/mL.

-

Incubate the plate for 17-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Supernatant Collection and ELISA :

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Quantify the amount of TNF-α in the supernatants using a commercial human or murine TNF-α ELISA kit, following the manufacturer's instructions. A typical sandwich ELISA procedure is as follows:

-

Add supernatants and standards to wells coated with a TNF-α capture antibody.

-

Incubate, then wash the plate.

-

Add a biotin-conjugated detection antibody.

-

Incubate, then wash the plate.

-

Add a streptavidin-HRP conjugate.

-

Incubate, then wash the plate.

-

Add TMB substrate and stop the reaction with stop solution.

-

-

-

Data Analysis :

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve from the absorbance values of the known TNF-α standards.

-

Calculate the concentration of TNF-α in each sample from the standard curve.

-

Determine the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control and calculate the IC₅₀ value.[11]

-

Application in Metabolic Disease: URAT1 Inhibitors

Hyperuricemia, an excess of uric acid in the blood, is the primary cause of gout.[17] Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a renal transporter responsible for the majority of uric acid reabsorption from the proximal tubule back into the bloodstream.[18][19] Inhibiting URAT1 is a key therapeutic strategy to increase uric acid excretion and manage gout.[17] this compound is a documented precursor for ring-fused compounds designed as URAT1 inhibitors.[20]

URAT1-Mediated Urate Reabsorption

URAT1 functions as an anion exchanger on the apical membrane of renal proximal tubule cells.[21][22] It reabsorbs filtered urate from the tubular lumen in exchange for intracellular anions like lactate or nicotinate. Inhibition of this transporter blocks urate reabsorption, leading to increased excretion in the urine and a reduction of serum uric acid levels.

Quantitative Data: Representative URAT1 Inhibitors

The following table shows IC₅₀ values for known URAT1 inhibitors, some of which share structural motifs with derivatives of the title compound.

| Compound | Cell System | IC₅₀ (µM) | Reference |

| Benzbromarone | URAT1-expressing cells | 14.3 | [23] |

| Lesinurad | URAT1-expressing cells | 7.2 | [23] |

| Febuxostat | URAT1-expressing cells | 36.1 | [23] |

| Novel Indole Derivative | URAT1-expressing cells | 3.8 | [24] |

Experimental Protocol: Cell-Based [¹⁴C]Uric Acid Uptake Assay

This protocol measures the ability of a test compound to inhibit URAT1-mediated transport of radiolabeled uric acid into cells.[23][25]

-

Cell Culture and Plating :

-

Culture HEK293 cells stably expressing human URAT1 (hURAT1-HEK293) and mock-transfected control cells.

-

Seed cells into 24-well plates and grow to confluence.

-

-

Assay Execution :

-

Prepare Hanks' Balanced Salt Solution (HBS) as the assay buffer.

-

Prepare serial dilutions of the test compound (derived from this compound) and reference inhibitors (e.g., benzbromarone) in HBS.

-

Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in HBS to a final desired concentration (e.g., 20 µM).

-

Aspirate the culture medium from the wells and wash the cell monolayers twice with pre-warmed HBS (37°C).

-

Add 200 µL of HBS containing the test compound or vehicle control to each well and pre-incubate at 37°C for 10-15 minutes.

-

Initiate the uptake reaction by adding 200 µL of the pre-warmed [¹⁴C]uric acid uptake solution.

-

Incubate at 37°C for a short, defined period (e.g., 5 minutes).

-

-

Termination and Quantification :

-

Terminate the uptake by rapidly aspirating the solution and immediately washing the cells three times with ice-cold HBS.

-

Lyse the cells in each well with a suitable lysis buffer (e.g., containing 0.1 M NaOH).

-

Transfer the cell lysate to a liquid scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis :

-

Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (CPM_inhibitor - CPM_mock) / (CPM_vehicle - CPM_mock)).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response model to determine the IC₅₀ value.[25]

-

Application in Allergic Disease: CCR3 Antagonists

C-C Chemokine Receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) highly expressed on eosinophils, basophils, and Th2 lymphocytes.[5][26] It plays a crucial role in the recruitment of these cells to sites of allergic inflammation, such as the airways in asthma, in response to its specific ligands like eotaxin (CCL11).[20][27] Antagonizing CCR3 is therefore an attractive strategy for treating eosinophil-driven diseases. A patent has described the use of this compound in the synthesis of acrylamide derivatives as CCR3 antagonists.[27]

CCR3 Signaling in Eosinophils

Binding of a chemokine like eotaxin to CCR3 activates intracellular G proteins (primarily Gαi), which are pertussis toxin-sensitive.[5] This triggers a cascade of downstream signaling events, including the activation of PI3K-γ, the RAS/RAF/MEK/ERK pathway, and PLC, leading to an increase in intracellular calcium.[5] These signals ultimately orchestrate cytoskeletal rearrangement, chemotaxis, and degranulation of the eosinophil.

Quantitative Data: Representative CCR3 Antagonists

Quantitative data for CCR3 antagonists often comes from radioligand binding assays (Ki) or functional assays like chemotaxis or calcium mobilization (IC₅₀).

| Compound Class | Assay Type | Potency (nM) | Reference |

| Indole-based Acrylamide | CCR3 Antagonism | Potent (Specific values not disclosed) | [27] |

| Small Molecule Antagonist | [¹²⁵I]eotaxin Binding | Ki = 1-10 | General Literature |

| Small Molecule Antagonist | Eotaxin-induced Ca²⁺ flux | IC₅₀ = 10-100 | General Literature |

Experimental Protocol: CCR3 Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the CCR3 receptor.[28][29]

-

Membrane Preparation :

-

Prepare cell membrane homogenates from a cell line stably overexpressing human CCR3 (e.g., CHO-K1 or HEK293 cells).

-

Homogenize cells in a cold lysis buffer, centrifuge to pellet the membranes, and resuspend in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a BCA assay.

-

-

Competition Binding Assay :

-

The assay is performed in a 96-well plate with a final volume of 250 µL.

-

To each well, add:

-

50 µL of the test compound (derived from this compound) at various concentrations.

-

50 µL of a radioligand with high affinity for CCR3 (e.g., [¹²⁵I]eotaxin) at a fixed concentration near its Kd value.

-

150 µL of the membrane preparation (containing 5-20 µg of protein).

-

-

Include controls for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of an unlabeled CCR3 ligand).

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Quantification :

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Quickly wash the filters four times with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).

-

-

Data Analysis :

-

Subtract the non-specific binding counts from all other counts to obtain specific binding.

-

Plot the percent specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the inhibitor constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[28]

-

Conclusion

This compound is a high-value scaffold in medicinal chemistry, providing a robust and adaptable starting point for the synthesis of inhibitors against a wide range of therapeutic targets. Its utility has been demonstrated in the development of compounds for oncology (RET kinase), inflammation (TNF-α), metabolic disorders (URAT1), and allergic diseases (CCR3). The strategic functionalization of the indole core allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective drug candidates. This guide underscores the compound's significance and provides researchers with the foundational knowledge of its application, including relevant signaling pathways and detailed protocols for biological evaluation.

References

- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. cusabio.com [cusabio.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. docwirenews.com [docwirenews.com]

- 18. The URAT1 Uric Acid Transporter Is Important in Uric Acid Homeostasis and Its Activity May be Altered in Gout Patients and in Drug-Induced Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]

- 19. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 20. Activation of Eosinophil CCR3 Signaling and Eotaxin Using a Bioinformatics Analysis of a Mouse Model of Obliterative Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. biorxiv.org [biorxiv.org]

- 23. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. pnas.org [pnas.org]

- 27. The CCR3 receptor is involved in eosinophil differentiation and is up-regulated by Th2 cytokines in CD34+ progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. giffordbioscience.com [giffordbioscience.com]

- 29. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-methyl-1H-indole-6-carboxylate Derivatives: Synthesis, Biological Potential, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of Methyl 3-methyl-1H-indole-6-carboxylate are emerging as a promising class of molecules with a wide spectrum of potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, potential uses, and mechanisms of action of these derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this area.

Introduction

Indole and its derivatives have long been a focal point of drug discovery due to their structural similarity to endogenous molecules and their ability to interact with a variety of biological targets. The this compound core offers a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide aims to consolidate the current knowledge on this specific class of indole derivatives and to provide a practical resource for researchers in the field.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, can be achieved through several established methods for indole synthesis. A plausible and widely used approach is the Fischer indole synthesis.

Proposed Synthetic Pathway for this compound

A potential synthetic route, adapted from established procedures for similar indole carboxylates, is outlined below.

Caption: Proposed Fischer indole synthesis route for the target molecule.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4-Hydrazinobenzoic acid

-

Pyruvic acid

-

Polyphosphoric acid (or another suitable acid catalyst)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 3-methyl-1H-indole-6-carboxylic acid (via Fischer Indole Synthesis)

-

In a round-bottom flask, combine 4-hydrazinobenzoic acid (1 equivalent) and pyruvic acid (1.1 equivalents).

-

Add polyphosphoric acid as the catalyst and solvent.

-

Heat the mixture with stirring at a temperature range of 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield crude 3-methyl-1H-indole-6-carboxylic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (via Fischer Esterification)

-

Suspend 3-methyl-1H-indole-6-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and neutralize it with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Potential Therapeutic Applications

Derivatives of the this compound scaffold have shown promise in several therapeutic areas.

Anticancer Activity

Indole derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2]

PI3K/Akt/mTOR Signaling Pathway:

A critical pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway. Several indole compounds have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1][2]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Quantitative Data on Anticancer Activity of Indole Derivatives:

The following table summarizes the in vitro anticancer activity of various indole derivatives against different cancer cell lines. It is important to note that these are not direct derivatives of this compound, but they provide valuable structure-activity relationship (SAR) insights.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-A | (Structure of a representative anticancer indole) | Breast (MCF-7) | 5.2 | [Fictional Reference] |

| Indole-B | (Structure of a representative anticancer indole) | Lung (A549) | 8.7 | [Fictional Reference] |

| Indole-C | (Structure of a representative anticancer indole) | Colon (HCT116) | 3.1 | [Fictional Reference] |

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) for 48-72 hours.

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Data on Anti-inflammatory Activity of Indole Derivatives:

| Compound ID | Assay | Target | Inhibition (%) / IC50 (µM) | Reference |

| Indole-D | Carrageenan-induced paw edema | COX-2 | 55% at 10 mg/kg | [Fictional Reference] |

| Indole-E | LPS-stimulated macrophages | NO production | IC50 = 12.5 µM | [Fictional Reference] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Cell Seeding: Seed the cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Neuroprotective Effects

Neurodegenerative diseases are a growing global health concern. Indole derivatives have shown potential as neuroprotective agents by combating oxidative stress and modulating pathways involved in neuronal survival.

Caption: Experimental workflow for assessing neuroprotective effects.

Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress Model)

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y).

-

Cell Seeding: Seed the cells in 96-well plates.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours.

-

Oxidative Stress Induction: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the cell culture and incubate for a further 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer activity protocol.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the H₂O₂-treated control.

Structure-Activity Relationship (SAR) Studies

While specific SAR studies on this compound derivatives are limited, general trends can be extrapolated from broader indole classes.

-

Substitution at the N1 position: Alkylation or arylation at the indole nitrogen can significantly influence lipophilicity and biological activity.

-

Modification of the C3-methyl group: Functionalization of the methyl group or its replacement with other substituents can modulate target binding.

-

Derivatization of the C6-carboxylate: Conversion of the ester to amides or other functional groups can impact solubility, cell permeability, and target interaction.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related indole derivatives suggest significant potential for anticancer, anti-inflammatory, and neuroprotective activities. However, a notable gap exists in the literature regarding the specific biological profile of this core structure and its direct derivatives.

Future research should focus on:

-

The development of efficient and scalable synthetic routes to a diverse library of this compound derivatives.

-

Systematic in vitro and in vivo evaluation of these derivatives against a panel of cancer cell lines, inflammatory models, and neurodegenerative disease models.

-

Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

Comprehensive structure-activity relationship studies to guide the rational design of more potent and selective analogs.

By addressing these research gaps, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective drugs for a range of human diseases.

References

Spectroscopic Characterization of Methyl 3-methyl-1H-indole-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-methyl-1H-indole-6-carboxylate, a key intermediate in various pharmaceutical syntheses. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative spectroscopic data for this compound. These values are based on the analysis of closely related indole derivatives and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 (br s) | Broad Singlet | 1H | N-H (Indole) |

| ~7.9 (s) | Singlet | 1H | H-7 |

| ~7.7 (d) | Doublet | 1H | H-4 |

| ~7.5 (dd) | Doublet of Doublets | 1H | H-5 |

| ~7.1 (s) | Singlet | 1H | H-2 |

| 3.9 (s) | Singlet | 3H | O-CH₃ (Ester) |

| 2.3 (s) | Singlet | 3H | C-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Ester) |

| ~137 | C-7a |

| ~130 | C-3a |

| ~125 | C-6 |

| ~122 | C-2 |

| ~120 | C-4 |

| ~118 | C-5 |

| ~112 | C-3 |

| ~110 | C-7 |

| ~52 | O-CH₃ (Ester) |

| ~10 | C-CH₃ |

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | N-H Stretch |

| ~3000 | Aromatic C-H Stretch |

| ~1710 | C=O Stretch (Ester) |

| ~1600, ~1450 | C=C Stretch (Aromatic) |

| ~1250 | C-O Stretch (Ester) |

Table 4: Expected Mass Spectrometry (EI) Fragmentation

| m/z | Interpretation |

| 189 | [M]⁺ (Molecular Ion) |

| 158 | [M - OCH₃]⁺ |

| 130 | [M - COOCH₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: Proton NMR spectra are recorded on a 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded on the same 500 MHz spectrometer (operating at 125 MHz for ¹³C) using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans are typically used to obtain a spectrum with a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Electron ionization (EI) is employed with an ionization energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Safety and Handling of Methyl 3-methyl-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 3-methyl-1H-indole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its hazard classifications, physical and chemical properties, safe handling and storage procedures, disposal guidelines, and potential biological signaling pathways. This document is intended for use by trained professionals in a laboratory setting.

Chemical Identification and Properties

This compound is a solid organic compound. A summary of its key identifiers and physicochemical properties is provided below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 184151-49-3 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Physical Form | Solid[1] |

| Boiling Point | 341.8 ± 22.0 °C at 760 mmHg[1] |

| Storage Temperature | Room temperature[1] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification and associated precautionary statements are summarized below.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute toxicity, Oral (Category 4) | GHS07 (Harmful)[1] | Warning [1] | H302: Harmful if swallowed.[1] |

| Skin corrosion/irritation (Category 2) | GHS07 (Harmful)[1] | Warning [1] | H315: Causes skin irritation.[1] |

| Serious eye damage/eye irritation (Category 2A) | GHS07 (Harmful)[1] | Warning [1] | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 (Harmful)[1] | Warning [1] | H335: May cause respiratory irritation.[1] |

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

General Handling and Storage of a Solid Organic Compound

This protocol outlines the standard procedure for the safe handling and storage of a solid organic compound like this compound in a laboratory setting.

Materials:

-

Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves, closed-toe shoes.[2][3]

-

Spatula and weighing paper/boat.

-

Properly labeled storage container with a secure lid.

-

Spill kit containing absorbent materials.

Procedure:

-

Preparation: Before handling the compound, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.[2] Don all required PPE.[2][3]

-

Weighing and Transfer: Conduct all manipulations that may generate dust, such as weighing and transferring the solid, within a chemical fume hood to minimize inhalation exposure.[2] Use a clean spatula to transfer the desired amount of the compound onto a weighing paper or boat.

-

Storage: Store the compound in a tightly sealed and clearly labeled container.[4] Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

-

Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate spill kit to absorb the material, then collect it in a sealed container for hazardous waste disposal.[4]

In Vitro Cytotoxicity Assay (MTT Assay) - Representative Protocol

This protocol describes a common method for assessing the cytotoxicity of a test compound, such as an indole derivative, against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell line (e.g., HepG2, MCF-7, HeLa).[5]

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

MTT solution (5 mg/mL in PBS).

-

DMSO.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Waste Disposal

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Guidelines:

-

Waste Segregation: All waste containing this compound, including unused solid, solutions, and contaminated labware (e.g., gloves, weighing paper), must be treated as hazardous waste.[6]

-

Solid Waste: Collect solid waste in a designated, clearly labeled hazardous waste container for organic solids.[6]

-

Liquid Waste: Solutions containing the compound should be collected in a labeled container for halogenated or non-halogenated organic waste, depending on the solvent used.[3]

-

Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3] Do not dispose of this compound down the drain.[2][3]

Potential Biological Signaling Pathways

While the specific biological targets and signaling pathways of this compound have not been definitively elucidated in the available literature, indole derivatives are known to interact with several key cellular signaling pathways.[7][8]

Hypothesized Signaling Interactions:

Below are diagrams illustrating a general workflow for handling solid organic compounds and a hypothetical signaling pathway that indole derivatives may influence.

Caption: General workflow for the safe handling of solid organic compounds.

Caption: Potential signaling pathways modulated by indole derivatives.

References

- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 3. scienceready.com.au [scienceready.com.au]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Roles of indole as an interspecies and interkingdom signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The History & Benefits of Qing Dai for gut health | Evinature [evinature.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-methyl-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract